molecular formula C15H15FN6O B6439113 5-fluoro-2-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)methoxy]pyridine CAS No. 2548981-01-5

5-fluoro-2-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)methoxy]pyridine

Cat. No.: B6439113
CAS No.: 2548981-01-5
M. Wt: 314.32 g/mol
InChI Key: PXONMVWEOFOVNC-UHFFFAOYSA-N
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Description

The compound 5-fluoro-2-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)methoxy]pyridine is a heterocyclic molecule featuring a pyridine core substituted with a fluorine atom at position 5 and a methoxy-linked pyrrolidine-triazolopyridazine moiety at position 2. The pyrrolidine spacer may enhance solubility and conformational flexibility, while the fluorine atom likely improves metabolic stability and binding specificity .

Properties

IUPAC Name

6-[3-[(5-fluoropyridin-2-yl)oxymethyl]pyrrolidin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN6O/c16-12-1-4-15(17-7-12)23-9-11-5-6-21(8-11)14-3-2-13-19-18-10-22(13)20-14/h1-4,7,10-11H,5-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXONMVWEOFOVNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1COC2=NC=C(C=C2)F)C3=NN4C=NN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Fluoro-2-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)methoxy]pyridine is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C15H15FN6OC_{15}H_{15}FN_6O with a molecular weight of approximately 314.32 g/mol. It features a pyridine ring, a pyrrolidine moiety, and a triazole structure, which contribute to its biological properties.

PropertyValue
Molecular FormulaC15H15FN6OC_{15}H_{15}FN_6O
Molecular Weight314.32 g/mol
Purity≥ 95%

The biological activity of this compound can be attributed to its interaction with various biological targets. It has been noted for its potential as an inhibitor of several kinases, which play critical roles in cellular signaling pathways.

  • Kinase Inhibition : Research indicates that compounds similar to this compound exhibit inhibitory activity against kinases such as TGF-β type I receptor kinase (ALK5) and p38 MAP kinase. For instance, imidazole derivatives have shown IC50 values ranging from 7.68 nM to 13.70 nM against ALK5 and higher values against p38 MAP kinase .
  • Antiparasitic Activity : The fluorination of similar compounds has improved their bioavailability and efficacy against parasites like Trypanosoma brucei, which causes human African trypanosomiasis. The incorporation of fluorine atoms has been shown to enhance central nervous system penetration and maintain or improve efficacy .

Case Studies

Several studies have evaluated the biological activity of related compounds:

  • Study on Kinase Inhibition : A series of derivatives were synthesized and tested for their inhibitory effects on ALK5 and p38 MAP kinase. The findings indicated that specific substitutions at the fluorine position significantly affected potency, with some compounds achieving over 80% inhibition at concentrations as low as 100 nM .
  • Antiparasitic Efficacy : In vitro studies demonstrated that fluorinated derivatives exhibited enhanced potency against T. brucei, with EC50 values significantly lower than their non-fluorinated counterparts. For example, one compound showed an EC50 value of 3.7 nM with favorable pharmacokinetic properties .

Discussion

The incorporation of fluorine into the structure of organic molecules like this compound appears to confer advantageous properties such as improved bioavailability and target specificity. The compound's ability to inhibit key kinases involved in cancer and inflammatory processes highlights its potential therapeutic applications.

Comparison with Similar Compounds

Research Findings and Data

Molecular Docking Insights
  • Pyrrolidine’s methoxy group in the target compound could mimic the sulfonamide spacer in , improving solubility without sacrificing binding.

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